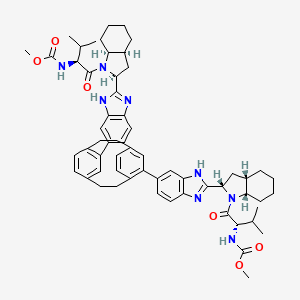

Odalasvir

Vue d'ensemble

Description

Il s'agit d'un inhibiteur de la protéine non structurale 5A (NS5A), qui joue un rôle crucial dans le cycle de réplication virale du virus de l'hépatite C . La protéine NS5A est impliquée dans diverses étapes du cycle de vie viral, notamment la réplication virale et le développement de la résistance à l'interféron .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l'Odalasvir implique plusieurs étapes clés. L'une des voies de synthèse comprend les étapes suivantes :

Formation de l'acyl-imidazole : L'acide octahydroindole-carboxylique est traité avec du carbonyldiimidazole (CDI) pour former l'acyl-imidazole.

Amidation et cyclisation : L'acyl-imidazole est ensuite activé avec de l'acide acétique (AcOH) et amidé avec de l'aniline, puis cyclisé pour former le benzimidazole.

Borylation et couplage de Suzuki : Le bromure d'aryle subit une borylation à l'aide de bis(pinacolato)diboron (B2Pin2) et d'un catalyseur au palladium. Le lien para-cyclophane est introduit par un double couplage de Suzuki.

Déprotection et couplage peptidique : Les dernières étapes consistent en une double déprotection Boc catalysée par l'acide méthanesulfonique (MsOH) et un couplage peptidique avec la L-Moc-Val.

Méthodes de production industrielle

La production industrielle de l'this compound a été optimisée pour améliorer l'intensité de masse du procédé et minimiser les charges de catalyseur. Le procédé est robuste et peut être mis à l'échelle à des lots de 100 kg .

Analyse Des Réactions Chimiques

Types de réactions

L'Odalasvir subit plusieurs types de réactions chimiques, notamment :

Amidation : Formation de liaisons amides lors de la synthèse.

Cyclisation : Formation de cycles benzimidazole.

Borylation : Introduction de groupes bore.

Couplage de Suzuki : Formation de liaisons carbone-carbone.

Réactifs et conditions courants

CDI : Utilisé pour la formation de l'acyl-imidazole.

AcOH : Active l'acyl-imidazole pour l'amidation.

B2Pin2 : Utilisé lors de l'étape de borylation.

Catalyseurs au palladium : Utilisés lors des étapes de borylation et de couplage de Suzuki.

MsOH : Utilisé pour la déprotection Boc.

Principaux produits

Le principal produit formé à partir de ces réactions est l'this compound, caractérisé par sa puissante activité contre le virus de l'hépatite C .

Applications De Recherche Scientifique

L'Odalasvir a été largement étudié pour son potentiel dans le traitement de l'hépatite C. Il fait partie d'une thérapie combinée avec d'autres agents antiviraux à action directe, tels que l'adofosbuvir et le simeprévir . La thérapie combinée a montré une grande efficacité pour obtenir une réponse virologique durable chez les patients atteints d'une infection chronique par le virus de l'hépatite C . De plus, le rôle de l'this compound en tant qu'inhibiteur de la NS5A en fait un outil précieux pour étudier la réplication virale et les mécanismes de résistance .

Mécanisme d'action

L'this compound exerce ses effets en inhibant la protéine NS5A du virus de l'hépatite C . La protéine NS5A est essentielle à la réplication virale et joue un rôle dans le développement de la résistance à l'interféron . En se liant à la NS5A, l'this compound perturbe le processus de réplication virale, ce qui entraîne une réduction de la charge virale .

Mécanisme D'action

Odalasvir exerts its effects by inhibiting the NS5A protein of the hepatitis C virus . The NS5A protein is essential for viral replication and plays a role in the development of interferon resistance . By binding to NS5A, this compound disrupts the viral replication process, leading to a reduction in viral load .

Comparaison Avec Des Composés Similaires

L'Odalasvir est comparé à d'autres inhibiteurs de la NS5A, tels que :

- Ledipasvir

- Daclatasvir

- Velpatasvir

Unicité

L'this compound est unique en raison de sa forte puissance et de sa capacité à obtenir une réponse virologique durable dans les thérapies combinées . Il a montré son efficacité contre plusieurs génotypes du virus de l'hépatite C, ce qui en fait une option polyvalente en thérapie antivirale .

Propriétés

IUPAC Name |

methyl N-[(2S)-1-[(2S,3aS,7aS)-2-[6-[11-[2-[(2S,3aS,7aS)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2,3,3a,4,5,6,7,7a-octahydroindol-2-yl]-3H-benzimidazol-5-yl]-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl]-1H-benzimidazol-2-yl]-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H72N8O6/c1-33(2)53(65-59(71)73-5)57(69)67-49-13-9-7-11-41(49)31-51(67)55-61-45-25-23-39(29-47(45)63-55)43-27-35-15-19-37(43)21-17-36-16-20-38(22-18-35)44(28-36)40-24-26-46-48(30-40)64-56(62-46)52-32-42-12-8-10-14-50(42)68(52)58(70)54(34(3)4)66-60(72)74-6/h15-16,19-20,23-30,33-34,41-42,49-54H,7-14,17-18,21-22,31-32H2,1-6H3,(H,61,63)(H,62,64)(H,65,71)(H,66,72)/t41-,42-,49-,50-,51-,52-,53-,54-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSYBRGMTRKJATA-IVEWBXRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1C2CCCCC2CC1C3=NC4=C(N3)C=C(C=C4)C5=C6CCC7=CC(=C(CCC(=C5)C=C6)C=C7)C8=CC9=C(C=C8)N=C(N9)C1CC2CCCCC2N1C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C3=NC4=C(N3)C=C(C=C4)C5=C6CCC7=CC(=C(CCC(=C5)C=C6)C=C7)C8=CC9=C(C=C8)N=C(N9)[C@@H]1C[C@@H]2CCCC[C@@H]2N1C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H72N8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401032258 | |

| Record name | Odalasvir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401032258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1001.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415119-52-6 | |

| Record name | C,C′-Dimethyl N,N′-[tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5,11-diylbis[1H-benzimidazole-6,2-diyl[(2S,3aS,7aS)-octahydro-1H-indole-2,1-diyl][(1S)-1-(1-methylethyl)-2-oxo-2,1-ethanediyl]]]bis[carbamate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1415119-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Odalasvir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1415119526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Odalasvir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13041 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Odalasvir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401032258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ODALASVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OVR52K7BDW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

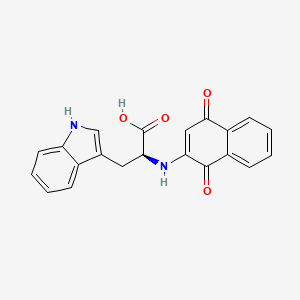

![4-[3-Hydroxyimino-3-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid](/img/structure/B609645.png)